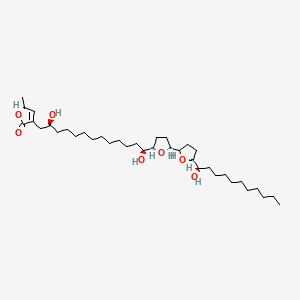

Bullatacin

Description

Properties

Molecular Formula |

C37H66O7 |

|---|---|

Molecular Weight |

622.9 g/mol |

IUPAC Name |

4-[(2S,13S)-2,13-dihydroxy-13-[(2S,5S)-5-[(2S,5S)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28?,30-,31+,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

MBABCNBNDNGODA-TVIWBYDISA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@@H]1CC[C@H](O1)[C@@H]2CC[C@H](O2)[C@H](CCCCCCCCCC[C@@H](CC3=CC(OC3=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Synonyms |

asimicin bullatacin rolliniastatin-1 rolliniastatin-2 |

Origin of Product |

United States |

Research Context and Significance of Bullatacin Within Natural Products Chemistry

Historical Context of Bullatacin (B1665286) Discovery and Isolation Methodological Advancements

The study of Annonaceous acetogenins (B1209576), including this compound, gained momentum following the isolation of uvaricin (B1199999) in 1982, the first cytotoxic acetogenin (B2873293) identified. thieme-connect.commdpi.com This discovery spurred significant efforts by medicinal and natural product chemists to isolate and identify further compounds within this class. thieme-connect.com this compound itself was isolated from the bark of Annona squamosa and the fruit of Annona atemoya. researchgate.netnih.gov Early isolation methods involved activity-directed fractionation, often monitored using bioassays such as brine shrimp lethality. thieme-connect.comresearchgate.netresearchgate.net

Over time, methodological advancements in isolation and purification have been made. Classic extraction techniques involve successive solvent extractions with increasing polarity or liquid-liquid partitioning from an initial alcoholic extract. psu.edu Separation of acetogenins is commonly achieved through chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC). psu.edu These techniques have been successful in separating positional isomers and epimers of acetogenins. psu.educore.ac.uk Countercurrent chromatography (CCC or CPC) has also proven efficient for isolating acetogenins, capable of purifying large amounts of mixtures and crude extracts. psu.edu More recently, chiral HPLC has been employed for separating epimeric acetogenins obtained through synthesis, aiding in the determination of absolute configurations of natural compounds. psu.edu Despite these advancements, challenges remain regarding the amount of compound that can be isolated, their solubility, and bioavailability limitations. mdpi.comnih.gov

Biogeographical Distribution and Botanical Sources of this compound

Annonaceous acetogenins are exclusively found in the plant family Annonaceae. frontiersin.orgfrontiersin.orgsysrevpharm.org This family is large, comprising approximately 130 genera and 2300 species, predominantly located in tropical regions of both the Old and New Worlds. sysrevpharm.orgresearchgate.net The genus Annona is the most studied within this family, containing over 119 species of trees and shrubs, with most species found in tropical America. researchgate.net

This compound has been specifically isolated from several Annona species. Notable sources include the bark of Annona squamosa (sugar apple) and the fruit and seeds of Annona atemoya (custard apple), which is a hybrid of Annona cherimola and Annona squamosa. researchgate.netnih.govnih.gov While some sources initially reported isolation from the fruit of A. atemoya, further examination suggested the seeds were the more likely source of this compound in this hybrid. nih.gov Annona muricata (soursop or graviola) is another significant source of Annonaceous acetogenins, with over 100 isolated from its various parts, although specific mention of this compound isolation from A. muricata leaves via open column chromatography has been noted. frontiersin.orgacs.orgmdpi.com The concentration and specific types of acetogenins can vary depending on the plant part, cultivar, origin, and environmental factors. mdpi.commdpi.com

Classification and Structural Relationship of this compound within Annonaceous Acetogenin Natural Products

Annonaceous acetogenins are a unique class of C35 or C37 secondary metabolites derived from the polyketide pathway. thieme-connect.commdpi.com Chemically, they are waxy substances characterized by long aliphatic chains (32 or 34 carbons combined with a 2-propanol unit at C-2) and a terminal α,β-unsaturated γ-lactone ring. sysrevpharm.orgmdpi.com A defining feature is the presence of one, two, or three tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings located near the middle of the aliphatic chain. sysrevpharm.orgmdpi.com The classification of Annonaceous acetogenins is primarily based on the structure of their central ring systems, categorizing them as linear, mono-THF, adjacent bis-THF, non-adjacent bis-THF, tri-THF, epoxy, and THP acetogenins. mdpi.compsu.educore.ac.uk Further subclassification considers the number and position of hydroxyl groups and the type of terminal lactone. mdpi.comcore.ac.uk

This compound is classified as an adjacent bis-tetrahydrofuran (bis-THF) acetogenin. sysrevpharm.orgcore.ac.ukwikipedia.org These compounds, particularly those with adjacent bis-THF rings and three hydroxyl groups, are often highlighted for their potent biological activities. sysrevpharm.orgmdpi.com this compound has a specific relative stereochemical relationship for its adjacent THF rings and two flanking hydroxyls described as threo-trans-threo-trans-erythro. core.ac.uk It is structurally related to asimicin, another adjacent bis-THF acetogenin, differing only in the stereochemistry at C-24; asimicin has a C-24R configuration, while this compound has a C-24S configuration. core.ac.uk The presence and position of THF rings, along with other functional groups like hydroxyls, ketones, epoxides, and double bonds, influence the polarity and biological activity of these compounds. core.ac.uk The length of the carbon chain between the THF rings and the γ-lactone also plays a role in their conformation within membranes and contributes to observed variable and selective cytotoxicities. sysrevpharm.org

Evolution of Academic Research Interest and Focus on this compound

Academic research interest in Annonaceous acetogenins, including this compound, significantly increased after the discovery of uvaricin's cytotoxicity in 1982. thieme-connect.commdpi.com The potent biological activities exhibited by these compounds, such as cytotoxic, antitumor, antimalarial, parasiticidal, and pesticidal effects, have been the primary drivers of research. sysrevpharm.orgthieme-connect.com this compound, being one of the most potent acetogenins, particularly with strong antitumor and pesticidal properties, quickly became a key focus. sysrevpharm.orgthieme-connect.comresearchgate.net

The evolution of research can be broadly summarized in stages, from initial isolation and structural identification in the early period (before 1990) to more in-depth studies on total synthesis, cell-based screening, molecular targeting, and in vivo testing in later stages. thieme-connect.com Early research focused on isolating and characterizing these novel compounds and evaluating their general toxicity, often using assays like the brine shrimp test. thieme-connect.comresearchgate.netresearchgate.net As methodologies advanced, research delved into the specific mechanisms of action, identifying complex I of the mitochondrial electron transport system as a major target for acetogenins like this compound. sysrevpharm.orgresearch.com

More recent research has explored the structure-activity relationships (SARs) to understand how structural variations influence potency and selectivity. sysrevpharm.orgmdpi.comcore.ac.uk Studies have also investigated methods to improve the solubility and bioavailability of these lipophilic compounds, which have historically limited their therapeutic potential. mdpi.comnih.govresearchgate.netnih.gov This includes the development of nanosuspensions and glycosylated derivatives. mdpi.comnih.govresearchgate.netnih.gov The continued interest in this compound and other Annonaceous acetogenins is driven by their potent biological activities and the potential for developing new therapeutic agents, particularly in areas like cancer research and natural pesticides. sysrevpharm.orgthieme-connect.commdpi.comresearchgate.net The availability of genomic information is also being utilized to understand the interaction of these inhibitors with their biological targets, such as complex I. researchgate.net

Advanced Methodologies for Isolation, Purification, and Characterization of Bullatacin

Optimized Chromatographic Techniques for Bullatacin (B1665286) Isolation and Enrichment

The isolation of this compound from complex plant extracts, typically from species of the Annonaceae family, is a multi-step process that relies on a combination of chromatographic techniques to separate it from a myriad of other related acetogenins (B1209576) and secondary metabolites. scientific.net The strategy generally involves initial fractionation by open column chromatography followed by high-performance liquid chromatography (HPLC) for final purification. researchgate.netresearchgate.net

Open column chromatography, often employing silica (B1680970) gel as the stationary phase, serves as the primary step for the coarse separation of the crude extract. scientific.netresearchgate.net A practical approach involves a sequential elution process with a gradient of organic solvents of increasing polarity. scientific.netresearchgate.net This allows for the gradual separation of compounds based on their polarity. For instance, a common solvent system progression starts with non-polar solvents like n-hexane and gradually incorporates more polar solvents such as dichloromethane (B109758) and acetone. researchgate.net The fractions are often monitored by thin-layer chromatography (TLC), and a visualizing agent like Kedde reagent can be used to specifically detect the α,β-unsaturated γ-lactone ring characteristic of annonaceous acetogenins. scientific.netresearchgate.net

Following enrichment by open column chromatography, High-Performance Liquid Chromatography (HPLC) is indispensable for obtaining high-purity this compound. researchgate.net Reversed-phase columns, particularly C18, are frequently utilized for this purpose. researchgate.netmdpi.com The mobile phase typically consists of a binary mixture of methanol (B129727) and water, often run in an isocratic or gradient mode to achieve optimal separation of this compound from its closely related structural analogs like squamocin (B1681989) and squamostatin-A. researchgate.netmdpi.com The selection of the precise solvent composition and gradient is critical for resolving these structurally similar compounds.

| Technique | Stationary Phase | Mobile Phase / Eluent System | Purpose |

| Open Column Chromatography | Silica Gel | Sequential elution with solvents of increasing polarity (e.g., n-hexane, dichloromethane, acetone, and their mixtures such as dichloromethane-acetone in 7:3 and 1:1 ratios) researchgate.netresearchgate.net | Initial fractionation and enrichment of acetogenin-containing fractions from crude plant extract. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Isocratic or gradient elution with Methanol/Water mixtures (e.g., 85% Methanol) researchgate.netmdpi.com | Final purification of this compound to a high degree of purity. researchgate.net |

Advanced Spectroscopic Methodologies for this compound Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry, X-ray Crystallography)

Once isolated, the definitive structural elucidation of this compound is accomplished through a combination of advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the carbon skeleton and the placement of functional groups. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information. researchgate.net In the ¹³C NMR spectrum of acetogenins, characteristic signals include those for the ester carbonyl carbon (around δ 174.6 ppm), olefinic carbons (δ 131.2 and 151.9 ppm), and multiple oxymethine carbons associated with the tetrahydrofuran (B95107) (THF) rings and hydroxyl groups (typically in the δ 70-85 ppm region). researchgate.netresearchgate.net ¹H NMR spectra show signals for the olefinic proton (around δ 7.16 ppm), numerous overlapping signals for methylene (B1212753) protons of the long aliphatic chain, and distinct signals for protons on carbons bearing hydroxyl groups or part of the THF rings. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential to establish proton-proton and proton-carbon connectivities, respectively, allowing for the piecing together of the molecular structure. researchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is employed to determine the elemental composition and molecular weight of this compound with high accuracy. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides crucial information for confirming the structure, such as the location of the hydroxyl groups and the THF rings along the fatty acid chain. nih.govwikipedia.org Electrospray ionization (ESI) is a common technique used for the analysis of acetogenins, often detecting the molecule as a sodium or lithium adduct. nih.govnih.gov

X-ray Crystallography provides the most definitive three-dimensional structural information, including the absolute stereochemistry. While obtaining suitable crystals of natural acetogenins can be challenging, successful X-ray crystallographic studies have been performed on derivatives of related compounds. researchgate.net This technique, when applicable, offers unambiguous proof of the molecule's spatial arrangement.

| Technique | Information Obtained | Key Findings for this compound Structure |

| ¹H NMR | Proton environment, connectivity (via coupling) | Provides signals for specific protons, helping to identify key functional groups and their relative positions. researchgate.net |

| ¹³C NMR | Carbon skeleton, functional groups | Shows characteristic chemical shifts for the lactone carbonyl, THF ring carbons, and hydroxyl-bearing carbons. researchgate.netresearchgate.net |

| 2D NMR (COSY, HSQC) | ¹H-¹H and ¹H-¹³C correlations | Establishes the connectivity of the entire molecule, linking protons and their attached carbons. researchgate.net |

| High-Resolution MS | Elemental composition, molecular weight | Confirms the molecular formula of this compound. nih.gov |

| Tandem MS (MS/MS) | Structural fragments | Reveals fragmentation patterns that help to locate the THF rings and hydroxyl groups along the aliphatic chain. nih.gov |

| X-ray Crystallography | Absolute 3D structure and stereochemistry | Provides definitive proof of the molecular structure (used for related acetogenin (B2873293) derivatives). researchgate.net |

Stereochemical Assignment Strategies for this compound and its Analogs

This compound contains multiple chiral centers, making the determination of its stereochemistry a significant challenge. The relative and absolute configuration of the hydroxyl groups and the stereogenic centers on the bis-tetrahydrofuran ring system are critical for its biological activity.

The relative stereochemistry is primarily deduced from detailed analysis of NMR data. researchgate.net For instance, the ¹³C NMR chemical shifts of the carbons within the THF rings and those bearing adjacent hydroxyl groups are highly dependent on their relative stereochemical arrangement (threo or erythro). researchgate.net By comparing the observed chemical shifts with those of synthetic model compounds with known stereochemistry, the relative configurations can be assigned.

Furthermore, ¹H-¹H coupling constants can provide information about the dihedral angles between protons, which helps in defining the relative stereochemistry. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is invaluable for assigning the stereochemistry in the flexible aliphatic chain and the THF rings. wordpress.com

Confirmation of stereochemical assignments often involves the chemical derivatization of this compound. For example, forming an acetonide derivative between two adjacent hydroxyl groups can lock them into a rigid ring structure. nih.gov The analysis of the NMR spectra of this rigid derivative can then provide clearer information about the original stereochemistry. nih.gov Ultimately, the complete and unambiguous determination of the absolute stereochemistry often relies on either X-ray crystallography of a suitable crystal or total synthesis of the proposed stereoisomers and comparison of their spectroscopic data with the natural product. researchgate.net

Quantitative Determination Methodologies for this compound in Research Matrices (e.g., Cell Extracts, Animal Tissues)

To study the biological activity and pharmacokinetics of this compound, sensitive and reliable quantitative methods are essential for its determination in various biological matrices. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the premier technique for this purpose due to its high selectivity and sensitivity. nih.gov

A validated LC-MS method has been developed for the quantification of this compound in rat plasma. nih.gov This method typically involves a liquid-liquid extraction step to isolate the analyte from the plasma matrix, using a solvent like ethyl acetate (B1210297). nih.gov An internal standard, such as a structurally similar acetogenin like Squamostatin-A, is added to improve the accuracy and precision of the quantification. nih.gov

The chromatographic separation is performed on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol and water, often with a small amount of formic acid to improve ionization. nih.gov The detection is achieved using a mass spectrometer, typically operating in the positive electrospray ionization (ESI) mode. Quantification is performed using selected ion monitoring (SIM), where the instrument is set to detect the specific mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺) and the internal standard. nih.gov This methodology has demonstrated high sensitivity, with limits of quantitation in the low nanogram per milliliter range (e.g., 0.5 ng/mL in rat plasma), and shows good linearity over a wide concentration range. nih.gov

Similar principles can be applied to quantify this compound in other matrices, such as cell extracts from in vitro studies. nih.govmdpi.com The sample preparation protocol would be adapted for the specific matrix to ensure efficient extraction and removal of interfering substances before LC-MS analysis.

| Parameter | Specification for this compound Quantification in Rat Plasma nih.gov |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Sample Preparation | Liquid-liquid extraction with ethyl acetate |

| Internal Standard | Squamostatin-A |

| Chromatography Column | Agilent Zorbax SB-C18 (150 mm × 2.1 mm, 5 µm) |

| Mobile Phase | Methanol and deionized water (95:5, v/v) containing 0.01% formic acid |

| Flow Rate | 0.2 mL/min |

| Retention Time | This compound: 5.23 min; Internal Standard: 3.22 min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | This compound: 645.9; Squamostatin-A: 661.9 |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Linearity (r²) | 0.9998 over 0.5-2000 ng/mL |

Biosynthetic Pathways and Precursor Elucidation of Bullatacin

Proposed Biosynthetic Routes to Bullatacin (B1665286) from Acetate (B1210297) Units

The carbon skeleton of this compound, like other acetogenins (B1209576), is believed to be derived from the polyketide pathway, which utilizes acetate and propionate (B1217596) units as primary precursors. mdpi.comresearchgate.net The biosynthesis is hypothesized to proceed through several key stages:

Chain Assembly : The process begins with the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a Polyketide Synthase (PKS) enzyme complex. This iterative process constructs a long-chain polyene (a hydrocarbon chain with multiple double bonds). The unbranched C32 or C34 fatty acid chain is a characteristic feature of most acetogenins. tandfonline.combeilstein-journals.org

Epoxidation : The polyene precursor undergoes regioselective epoxidation. Specific carbon-carbon double bonds along the chain are oxidized to form epoxide rings. For this compound, which has an adjacent bis-THF core, this would involve the formation of at least two epoxide rings at precise locations. Diepomuricanin, an acetogenin (B2873293) with two epoxide rings, has been suggested as a potential biosynthetic intermediate for tetrahydrofuranic acetogenins. beilstein-journals.org

Oxidative Cyclization Cascade : The generated polyepoxide intermediate is then proposed to undergo a cascade of ring-opening and ring-closing reactions to form the characteristic THF rings. tandfonline.com This "epoxy cascade reaction" is thought to be initiated by the nucleophilic attack of a hydroxyl group or water on one of the epoxide rings, leading to a domino-like sequence of cyclizations that form the stable five-membered THF rings. core.ac.uk The specific stereochemistry of the THF core in this compound is determined during this cyclization process.

Lactonization : The final key step is the formation of the α,β-unsaturated γ-lactone ring at one end of the fatty acid chain. This is believed to occur through the combination of the C32/C34 fatty acid with a propan-2-ol unit at the C-2 position, followed by cyclization and dehydration. core.ac.ukresearchgate.net

This proposed pathway provides a logical framework for the assembly of the complex this compound molecule from simple acetate precursors.

Enzymatic Machinery Involved in this compound Biosynthesis

While the specific enzymes responsible for this compound biosynthesis have not been isolated and characterized, their presumed functions can be inferred from the proposed biosynthetic route. The enzymatic machinery is expected to be a multi-component system involving several classes of enzymes.

| Proposed Biosynthetic Step | Enzyme Class (Hypothesized) | Function |

| Carbon Chain Elongation | Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acetate/propionate units to form the long-chain polyene backbone. |

| Introduction of Double Bonds | Fatty Acid Desaturase | Creates specific carbon-carbon double bonds in the fatty acid chain, which are the precursors to the epoxide rings. |

| Epoxidation | Cytochrome P450 Monooxygenase or Epoxidase | Catalyzes the stereospecific oxidation of selected double bonds to form epoxide intermediates. |

| THF Ring Formation | Epoxide Hydrolase / Cyclase | Mediates the controlled, sequential opening of epoxide rings and subsequent cyclization to form the bis-THF core with defined stereochemistry. |

| Lactone Formation | Dehydrogenase / Lactonase | Catalyzes the final cyclization and modification steps to form the terminal α,β-unsaturated γ-lactone ring. |

The stereochemical complexity of this compound suggests that the enzymes involved, particularly the epoxidases and cyclases, must exert a high degree of control over the reactions they catalyze to produce the specific diastereomer that is natural this compound.

Genetic Basis and Transcriptomic Analysis of this compound Production

The genetic foundation for this compound biosynthesis is currently an area of active investigation with much remaining unknown. A complete biosynthetic gene cluster (BGC) responsible for producing this compound or other acetogenins has not yet been identified or characterized in any Annonaceae species.

Research in this area relies heavily on modern genomic and transcriptomic techniques. The primary strategies involve:

Transcriptome Sequencing : By sequencing the messenger RNA (mRNA) from plant tissues known to produce high quantities of this compound (such as seeds and bark), researchers can identify genes that are highly expressed. nih.gov

Differential Expression Analysis : Comparing the transcriptomes of high-producing and low-producing tissues or species can help pinpoint candidate genes. Scientists search for genes encoding the types of enzymes hypothesized to be involved in the pathway, such as PKS, cytochrome P450s, and desaturases.

While these approaches have yet to reveal the complete enzymatic pathway for this compound, they represent the most promising avenue for uncovering the genetic basis of its production. Identifying the BGC would not only confirm the proposed biosynthetic pathway but also open the door for metabolic engineering and heterologous expression of this compound and related compounds.

Chemoenzymatic and Biotransformation Approaches to this compound Derivatives

Due to the potent biological activity and complex structure of this compound, significant effort has been directed towards the synthesis of analogues and derivatives to improve properties like water solubility and to study structure-activity relationships. mdpi.commdpi.com Chemoenzymatic and biotransformation methods, which combine chemical synthesis with the use of biological catalysts, play a crucial role in this field.

One major challenge with this compound is its poor water solubility. To address this, researchers have created glycosylated derivatives by attaching sugar moieties to the molecule. mdpi.com

Examples of this compound Derivatives:

| Derivative Type | Modification Approach | Purpose/Outcome | Reference |

| Galactosylated this compound | A galactose sugar unit is attached to the this compound core, often via a linker molecule. The synthesis can involve chemical steps to add a linker, followed by a "click chemistry" reaction (CuAAC) to attach the sugar azide. | To significantly enhance water solubility while attempting to retain cytotoxic activity. | nih.gov |

| Glucosylated this compound | A glucose unit is conjugated to the this compound molecule using similar chemoenzymatic strategies as the galactosylated derivatives. | To improve aqueous solubility for potential therapeutic applications and compare the effects of different sugar moieties. | nih.gov |

| This compound Mimics | Enzymes, such as lipases, are used for the optical resolution of synthetic intermediates. This allows for the stereocontrolled chemical synthesis of simplified analogues where the complex bis-THF core is replaced with structures like 1,2-cyclopentanediol (B3024943) bis-ethers or tetraol units. | To create structurally simpler molecules that retain the biological mechanism of action (inhibition of mitochondrial complex I) but are easier to synthesize. | nih.gov |

These approaches demonstrate the power of combining chemical and enzymatic tools to modify complex natural products. Biotransformation offers a pathway to generate novel this compound derivatives that may possess improved pharmacological profiles or provide deeper insights into the compound's mechanism of action. mdpi.com

Synthetic Strategies and Analog Development for Bullatacin

Total Synthesis Methodologies for Bullatacin (B1665286) and its Stereoisomers

The total synthesis of this compound and its stereoisomers presents a considerable challenge due to the presence of multiple stereocenters and the intricate bis-tetrahydrofuran (THF) ring system. Various methodologies have been developed to address these complexities, focusing on the stereocontrolled construction of the core fragments and their subsequent assembly.

Convergent and Linear Synthetic Strategies

Both convergent and linear synthetic strategies have been employed in the total synthesis of this compound. Linear approaches involve building the molecule step-by-step from a starting material, while convergent strategies entail synthesizing key fragments separately and then coupling them in a later stage.

The efficient total synthesis of asimicin and this compound has demonstrated the advantages of three different strategies for synthesizing the tricyclic intermediates that represent the key fragment of bis-THF Annonaceous acetogenins (B1209576). nih.gov One approach, the "naked carbon skeleton strategy," focuses on establishing asymmetric centers through the selective placement of oxygen functions onto an unsaturated, nonfunctionalized carbon skeleton. nih.govresearchgate.net This strategy utilizes highly stereoselective reactions such as Sharpless asymmetric dihydroxylation (AD), Kennedy oxidative cyclization (OC) with rhenium(VII) oxide, Mitsunobu-type alcohol epimerization, and Williamson etherification. nih.govresearchgate.net

Convergent strategies, based on the combinatorial coupling of diastereomeric fragments, offer advantages in terms of both efficiency and versatility. nih.govresearchgate.net A third approach combines aspects of both linear and convergent strategies, utilizing partially functionalized intermediates to achieve synthetic efficiency and diversity. nih.govresearchgate.netscilit.com

Diastereoselective and Enantioselective Synthesis of this compound's Core Fragments

A key aspect of this compound total synthesis is the diastereoselective and enantioselective construction of its core fragments, particularly the bis-THF unit. Various methods have been developed to control the stereochemistry during the formation of these rings and the adjacent hydroxyl groups.

Highly stereoselective reactions are crucial for establishing the correct configuration at the numerous stereocenters in this compound. Sharpless asymmetric dihydroxylation (AD) and asymmetric epoxidation (AE) reactions have been widely used to introduce asymmetry into the bis-tetrahydrofuran fragment. researchgate.net Oxidative cyclization reactions mediated by reagents such as rhenium(VII) oxides and Co(II) complexes are also employed for the stereoselective formation of trans-THF rings. researchgate.net

One total synthesis of (+)-bullatacin was achieved via a diastereoselective [3+2] annulation reaction of an enantiomerically enriched allylsilane and a racemic aldehyde, yielding the key bis-tetrahydrofuran fragment with high diastereoselectivity (≥20:1 ds). acs.orgnih.gov This approach highlights the utility of annulation reactions in constructing the core heterocyclic system.

The synthesis of stereoisomers is also important for understanding the relationship between structure and biological activity. Methodologies have been developed for the stereoselective synthesis of various bifunctional stereoisomeric adjacent bis-THF intermediates, contributing to the potential for generating a complete library of adjacent bis-THF Annonaceous acetogenins. researchgate.net

Semisynthetic Approaches to this compound Modification

While total synthesis provides access to this compound and its stereoisomers, semisynthetic approaches offer a valuable route to generate derivatives by modifying the naturally occurring compound. These methods are particularly useful for diversifying specific structural components and exploring the impact of these modifications on biological activity.

Semisynthetic strategies involve using isolated natural this compound as a starting material and performing chemical transformations to introduce new functional groups or alter existing ones. This can be more efficient and less expensive than total synthesis for generating a range of analogs.

Modifications to the THF core of acetogenins have been explored, such as replacing the bis-THF core with ether or tetrahydroxyl cores. mdpi.com For instance, a 1,2-dimethoxycyclopentane derivative or a hexane-tetraol unit were used as central units in these modified structures. mdpi.com While tested against NADH oxidase inhibition, these particular modifications did not surpass this compound's activity level. mdpi.com

Semisynthesis has also been used to modify the chain end group of acetogenins. mdpi.com Inspired by work on this compound, researchers have incorporated an ubiquinone ring at the chain end, which maintained the inhibitory activity against mitochondrial complex I. mdpi.com Other modifications have involved replacing hydroxyl groups with acetyl and methoxymethyl (MOM) groups in related acetogenins, although these did not always lead to increased bioactivity. mdpi.com

Semisynthetic approaches have also been employed to create prodrugs of this compound by conjugating it to other molecules, such as peptides. researchgate.netresearchgate.net This strategy aims to improve the therapeutic potential by potentially reducing toxicity or enhancing targeting. researchgate.netresearchgate.net For example, this compound has been covalently linked to N-butoxycarbonyl protected glycine-proline dipeptide, a modification designed to be cleaved by enzymes like fibroblast activation protein (FAP) which is overexpressed in tumor-associated fibroblasts. researchgate.netresearchgate.net

Rational Design Principles for this compound Derivatives with Modified Biological Activities

Rational design of this compound derivatives involves using structural and biological information to guide the synthesis of analogs with desired properties, such as improved potency, selectivity, or reduced toxicity. Understanding the structure-activity relationships (SAR) of this compound is crucial for this approach.

The potent biological activity of this compound is generally accepted to be related to its inhibition of mitochondrial complex I. nih.gov Rational design principles aim to create analogs that modulate this activity or target alternative pathways.

Studies have shown that the functional group related to the antineoplastic activity of acetogenins appears to be the mono or bis-tetrahydrofuran ring accompanied by two or more hydroxyl groups. mdpi.com This suggests that modifications to these regions are likely to impact activity.

Rational design can involve simplifying the complex structure of this compound while retaining key pharmacophores. However, simplified acetogenins have sometimes shown less cytotoxic activity than the natural compounds. nih.gov

Introducing different functional groups or altering the stereochemistry at specific positions can lead to derivatives with modified biological profiles. For example, replacing the bis-THF rings with a simple diethylene glycol ether unit has led to the synthesis of acetogenin (B2873293) mimetics with potent inhibitory activities against cancer cells. plos.org Rational design has also been applied to create prodrugs by linking this compound to targeting moieties or cleavable linkers, aiming for improved delivery and reduced systemic toxicity. researchgate.netresearchgate.net

Methodological Advancements in Synthetic Chemistry Applied to this compound Scaffolds

Advances in synthetic chemistry methodologies have significantly contributed to the ability to synthesize this compound and its analogs. New reactions, catalysts, and strategies have made the construction of complex molecular scaffolds more efficient and stereoselective.

Methodological advancements include the development of highly diastereoselective and enantioselective reactions for the construction of cyclic ether systems and the introduction of hydroxyl groups with precise stereochemistry. The use of metal-catalyzed reactions, such as those involving rhenium(VII) oxides and cobalt complexes for oxidative cyclization, has been instrumental in forming the THF rings. researchgate.net

The application of reactions like Sharpless asymmetric dihydroxylation and asymmetric epoxidation has allowed for the controlled introduction of multiple stereocenters. researchgate.net Annulation reactions, such as the [3+2] annulation, have proven effective for assembling the bis-THF core. acs.orgnih.gov

Grubbs' cross-metathesis and Sonogashira cross-coupling reactions have been utilized for coupling different fragments during the synthesis of acetogenins and their analogs. nih.govbeilstein-journals.org

Molecular and Cellular Mechanisms of Bullatacin Action

Identification and Characterization of Bullatacin's Primary Molecular Targets

This compound (B1665286) exerts its biological effects through the inhibition of key enzymes involved in cellular respiration and energy metabolism. Two primary molecular targets have been identified: mitochondrial complex I and plasma membrane NADH oxidase. This dual targeting contributes to this compound's potent cytotoxic activity. nih.govnih.govmdpi.comscielo.br

Mitochondrial Complex I Inhibition by this compound and its Downstream Effects on ATP Depletion

A major mechanism by which this compound affects cells is through the potent inhibition of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. nih.govnih.govsysrevpharm.orgresearchgate.net This enzyme is a crucial component of the electron transport chain in mitochondria, responsible for generating a significant portion of cellular ATP through oxidative phosphorylation. By inhibiting complex I, this compound disrupts the flow of electrons, leading to a decrease in the production of ATP. nih.govresearchgate.net This ATP depletion is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have high energy demands. nih.govsysrevpharm.orgresearchgate.net Studies have shown that this compound can reduce intracellular ATP levels, contributing to its cytotoxic effects. nih.govuncg.edu

Data on this compound's effect on ATP levels:

| Cell Line | This compound Concentration | ATP Level Reduction | Reference |

| KBv200 cells | Concentration-dependent | Significant reduction | nih.gov |

| SW480 cells | 10 nM | Significantly upregulated (early) | nih.gov |

| HT-29 cells | 10 nM | Significantly upregulated (early) | nih.gov |

| Various cancer cells | Not specified | Decrease in total ATP production | kyoto-u.ac.jp |

Note: While some sources indicate ATP depletion as a downstream effect of complex I inhibition, one source nih.gov noted an early increase in ATP levels in certain cancer cell lines treated with this compound before the onset of apoptosis. This highlights the complexity of cellular responses and the need for further investigation into the temporal dynamics of ATP levels upon this compound exposure.

Interactions of this compound with Plasma Membrane NADH Oxidase

In addition to its effects on mitochondria, this compound also inhibits the NADH oxidase located in the plasma membrane of tumor cells. nih.govnih.govuncg.edu This enzyme plays a role in the trans-plasma membrane electron transport system, which can contribute to ATP and nucleotide production, particularly in the hypoxic environment often found in tumors. mdpi.com The inhibition of this plasma membrane enzyme by this compound further disrupts cellular energy metabolism and is correlated with the ability of acetogenins (B1209576) to induce cell death in tumor cells. nih.govuncg.edu Notably, studies have shown that this compound inhibits the plasma membrane NADH oxidase activity in cancer cell lines like HeLa and HL-60, but not in plasma membrane vesicles isolated from normal rat livers, suggesting a degree of selectivity. nih.govuncg.edu

Impact of this compound on Intracellular Cyclic Nucleotide Levels (cAMP and cGMP)

This compound has been shown to induce apoptosis in certain cancer cells, such as human hepatoma 2.2.15 cells, through a mechanism involving the reduction of intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels. researchgate.netnih.gov Studies have demonstrated that exposure to this compound leads to a time- and concentration-dependent decrease in both cAMP and cGMP levels. researchgate.netnih.gov This reduction in cyclic nucleotides appears to play a crucial role in the induction of apoptosis by this compound, as the addition of agents that elevate cAMP and cGMP levels can inhibit this compound-induced apoptosis. nih.gov

Data on this compound's effect on cAMP and cGMP levels in human hepatoma 2.2.15 cells:

| This compound Concentration | Time (hr) | cAMP Level (% of control) | cGMP Level (% of control) | Reference |

| 1.0 µM | 0.33 | Decreased early | Decreased early | researchgate.netnih.gov |

| 1.0 µM | 6 | Most dramatic decline | Most dramatic decline | researchgate.netnih.gov |

| 1.0 µM | 16 | 9.5% ± 3.2% | 52.7% ± 12.8% | researchgate.netnih.gov |

| 10⁻³ to 1.0 µM | 16 | Concentration-dependent decrease | Concentration-dependent decrease | researchgate.netnih.gov |

Elucidation of Signal Transduction Pathways Modulated by this compound

Beyond its direct enzymatic inhibition, this compound also modulates various signal transduction pathways within cells. The depletion of ATP and the changes in cyclic nucleotide levels induced by this compound can trigger a cascade of downstream events. Research suggests that this compound-induced apoptosis can be associated with the mitochondria-dependent pathway, involving the activation of caspase-9 and subsequently caspase-3 and PARP cleavage, following the release of cytochrome c from mitochondria. nih.gov While this compound causes an upregulation of reactive oxygen species (ROS) and a downregulation of mitochondrial membrane potential in certain resistant cell lines, its apoptotic effect in these cells appears to be primarily mediated by the caspase-9 pathway, independent of caspase-8 activation. nih.gov Furthermore, this compound has been shown to trigger immunogenic cell death (ICD) in cancer cells by activating the endoplasmic reticulum stress (ERS) signaling pathway. nih.gov This involves the increased expression of ER chaperones like calnexin (B1179193) and the transcription factor CHOP, as well as the release of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941), HSP70, HSP90, and ATP, which can promote macrophage phagocytosis. nih.gov

This compound's Impact on Cellular Processes and Homeostasis in Preclinical Models

In preclinical models, this compound has demonstrated significant impacts on various cellular processes and the maintenance of cellular homeostasis, primarily leading to cytotoxicity and apoptosis in cancer cells. The disruption of ATP production through mitochondrial complex I inhibition and plasma membrane NADH oxidase inhibition is a key factor in these effects. nih.govmdpi.comscielo.br this compound's ability to induce apoptosis through the mitochondria-dependent pathway, involving caspase activation, has been observed in various cancer cell lines. nih.govnih.gov The modulation of cyclic nucleotide levels also contributes to the apoptotic response. researchgate.netnih.gov Furthermore, this compound's induction of endoplasmic reticulum stress and the subsequent release of DAMPs highlight its potential to trigger an immunogenic response against cancer cells. nih.gov

Cell Cycle Progression Modulation by this compound

This compound has been reported to influence cell cycle progression. Some Annonaceous acetogenins, including potentially this compound, have been shown to regulate the cell cycle by arresting cells in the G1 phase. frontiersin.orgfrontiersin.org This G1 phase arrest can be associated with the inhibition of cyclin D1 expression, a protein crucial for the transition from G1 to the S phase of the cell cycle. frontiersin.orgfrontiersin.org By halting the cell cycle, this compound can prevent the proliferation of cancer cells. frontiersin.org

Induction of Apoptosis and Autophagy Pathways by this compound in Cellular Models

Research indicates that this compound is a potent inducer of apoptosis in various cancer cell lines. Studies have shown that this compound can induce apoptosis in a time- and dose-dependent manner in human hepatocarcinoma cells nih.govnih.gov. This apoptotic effect appears to be mediated, at least in part, through a mitochondria-dependent pathway nih.govnih.govnih.gov. The instability of mitochondria can lead to the release of cytochrome c into the cytosol, which subsequently triggers the formation of the apoptosome and the activation of caspase-9 and caspase-3 nih.gov. Cleavage of caspase-9, caspase-3, and PARP has been observed following this compound treatment, consistent with the activation of this pathway nih.govnih.gov.

Furthermore, this compound's induction of apoptosis has been linked to changes in intracellular levels of cyclic nucleotides. A decrease in both cyclic AMP (cAMP) and cyclic GMP (cGMP) levels has been observed in hepatoma cells treated with this compound, and this reduction correlates with the induction of apoptosis nih.govresearchgate.net.

Beyond conventional apoptosis, this compound has also been shown to trigger immunogenic cell death (ICD) in colon cancer cells nih.govnih.gov. This process involves the activation of endoplasmic reticulum (ER) stress signaling pathways, leading to the surface accumulation and release of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT), HSP70, HSP90, and HMGB1 nih.govnih.gov. These molecules can act as "eat me" signals, promoting the phagocytosis of dying cancer cells by macrophages and potentially stimulating an anti-tumor immune response nih.govresearchgate.net. This compound has been shown to induce the expression of CRT and HSP90 on the cell membrane surface relatively early after treatment (around 6 hours), while the release of HMGB1, HSP70, and HSP90 occurs later (after approximately 36 hours) nih.gov.

While the induction of apoptosis by this compound is well-documented, its direct effects on autophagy pathways are less extensively described in the provided search results. However, apoptosis and autophagy are known to be interconnected processes with complex crosstalk mdpi.com. Autophagy can act as a survival mechanism in cancer cells under stress, but it can also contribute to cell death depending on the context mdpi.comfrontiersin.orgredalyc.org. Some natural compounds are known to modulate both pathways mdpi.comfrontiersin.org. Further research would be needed to fully elucidate the specific ways, if any, this compound directly influences autophagy in cellular models.

Metabolic Reprogramming in Response to this compound Exposure in vitro

Cancer cells often exhibit altered metabolic profiles compared to normal cells, a phenomenon known as metabolic reprogramming bmbreports.orgmdpi.com. This adaptation supports their rapid proliferation and survival. Annonaceous acetogenins, including this compound, are known to inhibit complex I of the mitochondrial electron transport chain and NADH oxidase in the plasma membrane nih.gov. This inhibition can lead to a depletion of ATP levels in tumor cells, which are often highly reliant on these processes for energy production nih.govresearchgate.net.

The disruption of mitochondrial function by this compound directly impacts cellular energy metabolism. By inhibiting complex I, this compound interferes with oxidative phosphorylation, a primary source of ATP in aerobic respiration. This metabolic perturbation is considered a key mechanism by which this compound exerts its cytotoxic effects, particularly in cancer cells with high metabolic rates researchgate.nettandfonline.com.

While the search results highlight this compound's impact on ATP production through mitochondrial inhibition, detailed studies specifically focusing on a broader metabolic reprogramming response (e.g., changes in glucose metabolism, glutaminolysis, or other pathways) to this compound exposure in vitro were not prominently featured. However, the fundamental action of inhibiting complex I strongly suggests a significant impact on cellular energy metabolism, which is a core aspect of metabolic reprogramming.

Preclinical Evaluation of Bullatacin S Biological Activities

In vitro Studies of Bullatacin's Activities in Cellular Models

In vitro studies have provided crucial insights into the direct effects of This compound (B1665286) on various cell types, including cancer cells and pathogens. These studies help to elucidate the mechanisms of action and the spectrum of activity of this natural compound.

Antiproliferative and Cytotoxic Activities of this compound in Cancer Cell Lines

This compound has demonstrated potent antiproliferative and cytotoxic effects across a range of cancer cell lines. Its efficacy has been particularly noted in multidrug-resistant (MDR) cancer cells. For instance, this compound has been found to be highly cytotoxic against the MDR breast cancer cell line MCF-7/ADR, partly by depleting ATP content. mdpi.comencyclopedia.pub Studies have shown that this compound can be significantly more potent than some commonly used chemotherapy drugs against certain cancer cell lines. For example, it was reported to be 104–105 times more potent than doxorubicin (B1662922) against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, and 250 times more potent than doxorubicin against the multidrug-resistant MCF-7/ADR human breast adenocarcinoma cell line. nih.govdovepress.com

Research has also explored the effects of this compound on human hepatoma cells. This compound has been shown to induce apoptosis in human hepatoma cell line 2.2.15, a process mediated by a reduction in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels. researchgate.netresearchgate.net The cytotoxic activity of this compound has also been evaluated in colon cancer cell lines, such as SW480 and HT-29, where it dose-dependently reduced cell viability with IC50 values in the nanomolar range (approximately 10 nM for SW480 and 7 nM for HT-29). nih.gov

The following table summarizes some of the reported in vitro cytotoxic activities of this compound against various cancer cell lines:

| Cell Line | Cancer Type | Activity / Finding | Reference |

| MCF-7/ADR | Multidrug-Resistant Breast Cancer | Cytotoxic, depletes ATP content, 250 times more potent than doxorubicin. | mdpi.comencyclopedia.pubnih.govdovepress.com |

| A549 | Lung Cancer | 104–105 times more potent than doxorubicin. | nih.govdovepress.com |

| MCF-7 | Breast Cancer | 104–105 times more potent than doxorubicin. | nih.govdovepress.com |

| 2.2.15 (HepG2) | Human Hepatoma | Induces apoptosis via reduction of intracellular cAMP and cGMP levels. | researchgate.netresearchgate.net |

| SW480 | Colon Cancer | Dose-dependent reduction in viability (IC50 ~10 nM), induces apoptosis. | nih.gov |

| HT-29 | Colon Cancer | Dose-dependent reduction in viability (IC50 ~7 nM), induces apoptosis. | nih.gov |

| OC-194 | Human Ovarian Epithelial Tumor | Highly sensitive (ED50 ~10-7 micrograms/ml in 72h MTT assay). | nih.gov |

| OC-222 | Human Ovarian Epithelial Tumor | Sensitive. | nih.gov |

| OVCAR-3 | Cisplatin-Resistant Ovarian Cancer | Sensitive (ED50 ~4 micrograms/ml in 72h MTT assay). | nih.gov |

| A-2780 | Human Ovarian Epithelial Tumor | Sensitive. | nih.gov |

Immunomodulatory and Anti-inflammatory Effects of this compound in Cellular Assays

Recent research indicates that this compound can trigger immunogenic cell death (ICD) in cancer cells, suggesting potential immunomodulatory effects. Studies in colon cancer cell lines (SW480 and HT-29) showed that this compound induces apoptosis and leads to the accumulation of ICD biomarkers such as calreticulin (B1178941) (CRT) and heat shock protein (HSP)90 on the cell surface. nih.govnih.govresearchgate.net It also promoted the release of other damage-associated molecular patterns (DAMPs) like HMGB1 and HSP70. nih.govnih.gov This induction of DAMPs can promote macrophage phagocytosis, a key process in initiating an immune response against cancer cells. nih.govnih.gov The mechanism involves the activation of the endoplasmic reticulum stress (ERS) signaling pathway. nih.govnih.gov While these findings point towards an ability to modulate the immune response in the context of cancer cell death, further studies are needed to fully understand the scope of this compound's immunomodulatory and anti-inflammatory effects in various cellular contexts.

In vivo Studies of this compound's Efficacy in Animal Models

In vivo studies using animal models are crucial for evaluating the efficacy and potential therapeutic applications of this compound in a complex biological system. These models provide insights into its effects on tumor growth and infectious diseases.

Efficacy of this compound in Murine Xenograft Models of Cancer

Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of potential therapeutic agents. scielo.org.pemdpi.com this compound has shown efficacy in such models. For instance, it has demonstrated antitumor effects in athymic mice bearing A2780 ovarian cancer xenografts. nih.gov this compound was also found to be significantly more effective than taxol in treating L1210 murine leukemia in a mouse model, being 300 times more potent. nih.govdovepress.com Studies have reported that this compound can significantly inhibit ovarian cancer growth in vivo at certain doses. nih.gov While some studies in ovarian cancer models showed no effect on animal survival at nonlethal doses, in vitro potency was confirmed. nih.gov Further in vivo studies are needed to fully understand the optimal conditions and efficacy of this compound in various cancer xenograft models.

Evaluation of this compound in Animal Models of Infectious Diseases

Annonaceous acetogenins (B1209576), including this compound, have been recognized for their pesticidal properties. nih.govthegoodscentscompany.comnih.gov This pesticidal activity has been evaluated in animal models, such as studies demonstrating potent toxicity against insecticide-susceptible and -resistant German cockroaches. thegoodscentscompany.com The mode of action, inhibiting mitochondrial electron transport, contributes to this effect. nih.gov While the primary focus in the provided results is on pesticidal activity, the mechanism of action suggests potential against other organisms relying on mitochondrial respiration. However, specific details regarding this compound's evaluation in animal models of infectious diseases beyond its pesticidal use are limited in the provided search results. Animal models of infectious diseases are widely used to study disease pathogenesis and evaluate potential therapeutics. sam.govinternationaltextbookofleprosy.org Further research would be required to explore this compound's efficacy against a broader range of infectious agents in relevant animal models.

Pharmacodynamic Profiling of this compound in Animal Systems

Preclinical evaluation of this compound has included pharmacodynamic profiling in various animal models, primarily focusing on its antitumor activity. Studies in vivo provide crucial information regarding the performance of a drug within a whole organism, allowing for the assessment of both antitumor effects and potential impacts on different organs. frontiersin.orgnih.gov Animal experiments also enable clinical follow-up, including evaluation of clinical outcome, disease-free progression, and survival. frontiersin.orgnih.gov

This compound and its analogues have demonstrated in vivo potential as antitumor agents. nih.govcapes.gov.br This potential is based on their efficacy in normal mice bearing L1210 murine leukemia and athymic mice bearing A2780 conventional ovarian cancer xenografts. nih.govcapes.gov.br

In studies involving mice bearing S180 and HepS xenografts, this compound isolated from Annona squamosa at a dose of 15 µg/kg effectively reduced tumor growth by 65.8% and 63.4%, respectively. frontiersin.orgnih.gov These results were reported as superior to those obtained using higher concentrations of taxol (40 µg/kg). frontiersin.orgnih.gov

An ethyl acetate (B1210297) extract of A. squamosa, rich in annonaceous acetogenins including this compound, reduced the growth of hepatocellular tumors in mice with a maximum inhibitory rate of 69.55% compared to the positive control (cyclophosphamide). frontiersin.orgnih.gov

In a study using H22 hepatoma cell-bearing mice, treatment with this compound at doses of 25 and 50 µg/kg for five doses resulted in approximately 61% reduction in tumor growth. nih.gov This was accompanied by significantly increased hematologic parameters in normal mice. nih.gov

This compound has also shown antitumor efficacy in athymic mice bearing subcutaneously implanted A2780 human ovarian carcinoma xenografts. ijpsdronline.com Previous research indicated that this compound at a dose of 50 µg/kg/day reduced the tumor growth of human ovarian carcinoma (A2780) cells in athymic mice by 67%. ijpsdronline.com

The mode of action of annonaceous acetogenins, including this compound, involves the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. researchgate.netdovepress.com This inhibition suppresses ATP production, particularly in cancer cells with high metabolic rates, leading to apoptosis. researchgate.net this compound has also been shown to induce apoptosis by reducing intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels in human hepatoma cells. researchgate.net The strong inhibition of mitochondrial electron transport at complex I is considered a likely basis for this compound's toxicity in both antitumor and pesticidal contexts. nih.govcapes.gov.br

While promising antitumor effects have been observed in animal models, some studies have also reported potential adverse effects. This compound has been reported to lead to liver and kidney toxicity in rats with repeated treatment, associated with increased calcium concentrations, reactive oxygen species production, and altered Bax expression and Bax/Bcl-2 ratio. nih.govdovepress.com

Data on the antitumor activity of this compound in select animal models are summarized in the table below:

| Animal Model | Cancer Cell Line | This compound Dose (µg/kg) | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Mice (S180 xenograft) | S180 | 15 | Not specified | 65.8 | frontiersin.orgnih.gov |

| Mice (HepS xenograft) | HepS | 15 | Not specified | 63.4 | frontiersin.orgnih.gov |

| Mice (Hepatocellular tumor) | Not specified | Not specified | Ethyl acetate extract | Up to 69.55 | frontiersin.orgnih.gov |

| Mice (H22 hepatoma) | H22 | 25, 50 | 5 doses | ~61 | nih.gov |

| Athymic Mice (A2780 xenograft) | A2780 (Human Ovarian Carcinoma) | 50 | Daily | 67 | ijpsdronline.com |

| Normal Mice | L1210 (Murine Leukemia) | Not specified | Not specified | Potential demonstrated | nih.govcapes.gov.br |

| Athymic Mice | A2780 (Ovarian Cancer) | Not specified | Not specified | Potential demonstrated | nih.govcapes.gov.br |

Structure Activity Relationship Sar Studies and Rational Design of Bullatacin Analogs

Identification of Key Pharmacophoric Features of Bullatacin (B1665286)

The pharmacophore of a molecule represents the essential spatial arrangement of features that are responsible for its biological activity. For this compound and related annonaceous acetogenins (B1209576), SAR studies have identified several key pharmacophoric features that are critical for their potent inhibitory effects on mitochondrial complex I and their resulting cytotoxicity.

The core structural components contributing to this compound's bioactivity are:

Flanking Hydroxyl Groups: The hydroxyl groups positioned adjacent to the bis-THF core are vital for activity. These groups can form hydrogen bonds with the target protein, contributing to the binding affinity and specificity. The number and position of these hydroxyl groups are critical, with variations leading to significant changes in biological potency nih.gov.

The α,β-Unsaturated γ-Lactone Moiety: This terminal lactone ring is another critical component of the this compound pharmacophore. It is believed to be involved in the covalent interaction with the target enzyme, potentially through a Michael addition reaction. The α,β-unsaturation is a key feature for this reactivity.

These key features collectively contribute to the high affinity and inhibitory potency of this compound against mitochondrial complex I.

Correlating Structural Modifications with Changes in Biological Activity

To further elucidate the importance of each pharmacophoric feature, numerous structural modifications of this compound and related acetogenins have been synthesized and their biological activities evaluated. These studies have provided valuable insights into the SAR of this class of compounds.

Modifications of the THF Core:

The central bis-THF core has been a primary target for structural modification. Researchers have explored the replacement of this complex moiety with simpler, more synthetically accessible linkers. For instance, replacing the bis-THF core with flexible ether-containing chains or conformationally restricted cyclic ethers has been investigated. While some of these simplified analogs retained some level of biological activity, they generally exhibited reduced potency compared to the natural this compound, highlighting the importance of the rigid and stereochemically defined bis-THF system for optimal interaction with the target mdpi.com.

Interactive Data Table: Modifications of the this compound THF Core and Their Effect on Activity

| Modification | Resulting Analog Type | Effect on Biological Activity |

| Replacement of bis-THF with flexible ether chains | Acyclic polyether analogs | Generally reduced potency compared to this compound. |

| Replacement of bis-THF with conformationally restricted cyclic ethers | Cyclic ether analogs | Activity is sensitive to the ring size and stereochemistry; often less potent than this compound. |

| Variation in the number and position of THF rings | Mono-THF and non-adjacent bis-THF analogs | Typically less active than adjacent bis-THF acetogenins. |

Modifications of the Hydroxyl Groups:

The number and position of the hydroxyl groups flanking the THF core are critical for potent bioactivity. Removal or protection of these hydroxyl groups often leads to a significant decrease in inhibitory activity, underscoring their role in hydrogen bonding interactions with the target protein.

Modifications of the γ-Lactone Ring:

The α,β-unsaturated γ-lactone ring is another crucial element for the biological activity of this compound. Modifications to this moiety have been explored to understand its role in the mechanism of action. For example, saturation of the double bond in the lactone ring generally results in a significant loss of activity, suggesting that the Michael acceptor property of the unsaturated lactone is important for its biological effect. Replacement of the lactone with other functional groups has also been attempted, often leading to a reduction in potency.

Interactive Data Table: Modifications of the this compound γ-Lactone Ring and Their Effect on Activity

| Modification | Resulting Analog Type | Effect on Biological Activity |

| Saturation of the α,β-double bond | Dihydro-lactone analogs | Significant reduction or loss of activity. |

| Replacement with alternative heterocyclic rings | Lactone-modified analogs | Activity is highly dependent on the nature of the replacement ring; often results in decreased potency. |

| Opening of the lactone ring | Acyclic ester analogs | Generally leads to a loss of activity. |

Modifications of the Aliphatic Chain:

These SAR studies have been instrumental in defining the structural requirements for the potent biological activity of this compound and have provided a roadmap for the design of novel analogs with potentially improved properties.

Computational Chemistry Approaches in this compound SAR Studies

Computational chemistry has emerged as a powerful tool to complement experimental SAR studies of this compound and its analogs. These in silico methods provide detailed insights into the molecular interactions between this compound and its target, helping to rationalize experimental findings and guide the design of new compounds.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding mode and stability of a ligand within the active site of a target protein. In the case of this compound, these methods have been applied to study its interaction with mitochondrial complex I (NADH:ubiquinone oxidoreductase), its primary biological target.

Molecular Docking:

Molecular docking studies have been instrumental in elucidating how this compound binds to complex I. These studies have revealed that the long, flexible structure of this compound allows it to occupy the entire length of the proposed ubiquinone-binding channel of the enzyme. The α,β-unsaturated γ-lactone headgroup is predicted to be oriented towards the catalytically important iron-sulfur cluster N2, while the bis-THF core and the aliphatic tail extend along the hydrophobic tunnel. The hydroxyl groups on the THF core are predicted to form key hydrogen bond interactions with amino acid residues lining the channel, thereby anchoring the molecule in place.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a dynamic view of the this compound-complex I interaction over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. MD simulations can help to refine the binding mode predicted by docking and can identify key intermolecular interactions that are maintained throughout the simulation. These studies can also provide information on the flexibility of different parts of the this compound molecule within the binding site and how this flexibility might contribute to its high binding affinity.

The combination of molecular docking and MD simulations has provided a detailed molecular-level understanding of how this compound inhibits complex I, which is invaluable for the rational design of new inhibitors with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its derivatives, QSAR studies can be used to predict the biological activity of novel, untested compounds and to identify the key molecular descriptors that are most important for activity.

A typical QSAR study involves the following steps:

Data Set Selection: A dataset of this compound analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, and 3D descriptors), are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activities.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.

While specific QSAR studies focused exclusively on a large series of this compound derivatives are not extensively reported in the literature, the principles of QSAR have been applied to the broader class of annonaceous acetogenins. These studies have generally confirmed the importance of descriptors related to the size and shape of the molecule, its lipophilicity, and the presence of hydrogen bond donors and acceptors, which is consistent with the experimental SAR data.

The development of robust QSAR models for this compound derivatives could significantly accelerate the discovery of new analogs with enhanced therapeutic potential by allowing for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis and biological evaluation.

Fragment-Based and Scaffold-Hopping Approaches to this compound-Inspired Compounds

Fragment-based drug design (FBDD) and scaffold hopping are modern medicinal chemistry strategies that have been conceptually applied to the design of this compound-inspired compounds. These approaches aim to explore novel chemical space and identify new molecular scaffolds that can mimic the key interactions of this compound with its target while offering improved physicochemical or pharmacokinetic properties.

Fragment-Based Approaches:

In a fragment-based approach, the this compound molecule can be conceptually dissected into its key structural fragments: the γ-lactone headgroup, the bis-THF core, and the aliphatic tail. The design of new analogs can then involve the modification or replacement of one or more of these fragments. For example, the bis-THF core, which is synthetically challenging, could be replaced with simpler, bioisosteric scaffolds that maintain the correct spatial arrangement of the flanking hydroxyl groups. Similarly, the γ-lactone headgroup could be replaced with other Michael acceptors or hydrogen-bonding moieties to explore alternative interactions with the target.

Scaffold-Hopping Approaches:

Scaffold hopping aims to identify novel molecular scaffolds that are structurally different from the original lead compound but retain its key pharmacophoric features and biological activity. In the context of this compound, scaffold hopping could be used to replace the entire bis-THF-lactone framework with a completely different chemical scaffold. This could be achieved through computational methods that search for molecules with similar 3D shapes and pharmacophore features to this compound, or through the synthesis and screening of diverse chemical libraries.

The goal of these approaches is to identify novel this compound-inspired compounds with potentially improved drug-like properties, such as increased metabolic stability, reduced toxicity, or enhanced oral bioavailability, while maintaining the potent inhibitory activity against mitochondrial complex I. While the direct application of systematic fragment-based screening or computational scaffold hopping to this compound has not been extensively documented, the numerous synthetic efforts to create simplified and modified analogs of acetogenins reflect the core principles of these design strategies.

Emerging Research Directions and Future Perspectives for Bullatacin Studies

Investigation of Novel Molecular Targets and Off-Targets of Bullatacin (B1665286)

While the primary molecular target of this compound is well-established as the mitochondrial Complex I (NADH: ubiquinone oxidoreductase), current research is expanding to identify other potential targets and off-target effects that may contribute to its bioactivity and toxicity profile. frontiersin.orgijper.org Inhibition of Complex I disrupts ATP production, leading to apoptosis, particularly in cancer cells with high energy demands. frontiersin.orgbeilstein-journals.org Additionally, this compound has been shown to inhibit the ubiquinone-linked NADH oxidase in the plasma membrane of cancer cells, an activity that correlates with its cytotoxic effects. beilstein-journals.orgnih.gov

Recent investigations into synthetic mimics of this compound have provided clues to other potential pathways. For instance, the this compound mimic AA005 has been observed to down-regulate the myeloid cell leukemia-1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family that is often overexpressed in cancer. caymanchem.com This suggests that this compound's pro-apoptotic effects may be mediated through multiple pathways beyond Complex I inhibition.

Understanding off-target effects is crucial for mitigating potential toxicities. The development of highly selective this compound analogues and comprehensive off-target screening panels will be instrumental in dissecting the on-target versus off-target pharmacology of this compound. youtube.com Such studies are essential for designing future derivatives with improved therapeutic windows.

Exploration of Synergistic Activities of this compound with Other Agents in Preclinical Settings

The exploration of this compound in combination with other agents is a promising avenue to enhance its therapeutic potential and potentially overcome drug resistance. Preclinical studies have demonstrated that this compound exhibits superior potency compared to conventional chemotherapeutic agents like taxol. frontiersin.org For example, at a dose of 15 μg/kg, this compound reduced tumor growth in mice by 65.8% and 63.4% in S180 and HepS xenograft models, respectively, an effect greater than that achieved with higher concentrations of taxol. frontiersin.org

The principle of combining natural compounds with conventional chemotherapy to achieve synergistic effects is well-established. nih.govnih.govresearchgate.net Such combinations can lead to enhanced cytotoxicity, reduced side effects, and the overcoming of resistance mechanisms. nih.govcuanschutz.edu While specific studies detailing the synergistic effects of this compound with drugs like doxorubicin (B1662922) or paclitaxel (B517696) are still emerging, its high intrinsic potency suggests significant potential in combination regimens. frontiersin.orgscience.govresearchgate.netresearchgate.netnih.gov Future preclinical research should focus on systematically evaluating this compound in combination with a range of cytotoxic and targeted agents to identify synergistic interactions and elucidate the underlying mechanisms.

| Agent | Cell Line/Model | Observed Effect of Combination |

| Doxorubicin | Breast Cancer (in general) | Natural product combinations can enhance cytotoxicity and overcome resistance. nih.govnih.govresearchgate.netcuanschutz.edu |

| Paclitaxel | Various Cancer Models | Natural product combinations can have synergistic effects. science.govresearchgate.netnih.gov |

Application of Advanced "Omics" Technologies in this compound Research

Proteomic and metabolomic approaches are beginning to unravel the complex biological consequences of this compound treatment beyond its primary molecular target. Recent studies have shown that this compound can trigger immunogenic cell death (ICD) in colon cancer cells. nih.gov This process is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. nih.gov

Proteomic analyses have identified the upregulation and translocation of specific proteins to the cell surface in this compound-treated cells, including the endoplasmic reticulum (ER) chaperones calreticulin (B1178941) (CRT) and heat shock protein 90 (HSP90). nih.gov These proteins act as "eat me" signals, promoting the phagocytosis of apoptotic tumor cells by macrophages. nih.gov

Metabolomic studies have revealed that this compound treatment leads to a significant increase in both intracellular and extracellular ATP levels early in the apoptotic process. nih.gov This release of ATP acts as a crucial DAMP, further contributing to the immunogenicity of this compound-induced cell death. nih.gov These "omics" data highlight that this compound's anti-tumor activity is not solely due to direct cytotoxicity but also involves the stimulation of the host's immune system.

Transcriptomic analyses are providing insights into the gene expression changes that underlie the cellular response to this compound. Studies have shown that this compound induces endoplasmic reticulum (ER) stress, a key factor in the initiation of ICD. nih.gov This is evidenced by the significant upregulation of the mRNA expression of calnexin (B1179193), an ER chaperone, and C/EBP homologous protein (CHOP), a major marker of prolonged ER stress. nih.gov

While comprehensive RNA-sequencing (RNA-seq) or microarray analyses of this compound-treated cells are still limited, these initial findings point to the activation of specific stress-response pathways. nih.govaging-us.commdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.net Future transcriptomic studies will be invaluable for constructing a complete picture of the genetic networks modulated by this compound, identifying novel pathways involved in its efficacy, and discovering potential biomarkers of response.

| Technology | Key Findings | Implicated Pathway |

| Proteomics | Upregulation and surface exposure of Calreticulin and HSP90. nih.gov | Immunogenic Cell Death nih.gov |

| Metabolomics | Increased intracellular and extracellular ATP. nih.gov | Damage-Associated Molecular Patterns nih.gov |

| Transcriptomics | Upregulation of calnexin and CHOP mRNA. nih.gov | Endoplasmic Reticulum Stress nih.gov |

Development of Advanced Delivery Systems for this compound in Research Models (e.g., Nanoparticles, Glycoconjugates for research purposes)

A significant challenge in the preclinical study of this compound is its high lipophilicity and poor water solubility, which limits its bioavailability and can contribute to systemic toxicity. nih.gov To address these issues, researchers are developing advanced delivery systems, such as nanoparticles and glycoconjugates. nih.govmdpi.com

Nanoparticle-based systems, using polymers like PCL-PEG, have been shown to effectively encapsulate this compound. mdpi.com These nanoparticles can improve the aqueous dispersibility of this compound and have demonstrated enhanced tumor volume reduction in preclinical models compared to the free compound. mdpi.com